molecular formula C24H22N4O6 B11152103 7,8-dimethoxy-5-methyl-3-[2-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)-2-oxoethyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

7,8-dimethoxy-5-methyl-3-[2-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)-2-oxoethyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

Cat. No.: B11152103
M. Wt: 462.5 g/mol
InChI Key: RBXMMHOHQHLZGN-UHFFFAOYSA-N
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Description

The compound 7-(2-{7,8-DIMETHOXY-5-METHYL-4-OXO-3H,4H,5H-PYRIDAZINO[4,5-B]INDOL-3-YL}ACETYL)-4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines elements of pyridazine, indole, and benzoxazine, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-{7,8-DIMETHOXY-5-METHYL-4-OXO-3H,4H,5H-PYRIDAZINO[4,5-B]INDOL-3-YL}ACETYL)-4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Combining smaller molecules to form the larger, complex structure.

    Cyclization Reactions: Forming ring structures that are characteristic of the compound.

    Acetylation: Introducing acetyl groups to specific positions on the molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often used to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(2-{7,8-DIMETHOXY-5-METHYL-4-OXO-3H,4H,5H-PYRIDAZINO[4,5-B]INDOL-3-YL}ACETYL)-4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids , while reduction may produce alcohols or amines .

Scientific Research Applications

7-(2-{7,8-DIMETHOXY-5-METHYL-4-OXO-3H,4H,5H-PYRIDAZINO[4,5-B]INDOL-3-YL}ACETYL)-4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE: has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(2-{7,8-DIMETHOXY-5-METHYL-4-OXO-3H,4H,5H-PYRIDAZINO[4,5-B]INDOL-3-YL}ACETYL)-4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dimethoxy-5-methyl-4-oxo-3H,4H,5H-pyridazino[4,5-b]indole: Shares a similar core structure but lacks the benzoxazine moiety.

    4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one: Contains the benzoxazine ring but does not have the pyridazine-indole structure.

Uniqueness

The uniqueness of 7-(2-{7,8-DIMETHOXY-5-METHYL-4-OXO-3H,4H,5H-PYRIDAZINO[4,5-B]INDOL-3-YL}ACETYL)-4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE lies in its combination of multiple heterocyclic structures, which may confer unique chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C24H22N4O6

Molecular Weight

462.5 g/mol

IUPAC Name

7-[2-(7,8-dimethoxy-5-methyl-4-oxopyridazino[4,5-b]indol-3-yl)acetyl]-4-methyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C24H22N4O6/c1-26-16-6-5-13(7-19(16)34-12-22(26)30)18(29)11-28-24(31)23-15(10-25-28)14-8-20(32-3)21(33-4)9-17(14)27(23)2/h5-10H,11-12H2,1-4H3

InChI Key

RBXMMHOHQHLZGN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)COC2=C1C=CC(=C2)C(=O)CN3C(=O)C4=C(C=N3)C5=CC(=C(C=C5N4C)OC)OC

Origin of Product

United States

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